4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one
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Overview
Description
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one is an organic compound characterized by the presence of a hydroxyl group, a methylsulfanyl group, and a nitrophenyl group attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one typically involves multi-step organic reactions. One common method includes the aldol condensation of 4-nitrobenzaldehyde with a suitable ketone, followed by the introduction of the methylsulfanyl group through nucleophilic substitution reactions. The hydroxyl group can be introduced via selective reduction or hydrolysis reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The methylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of 4-nitrophenylbutanone derivatives.
Reduction: Formation of 4-amino-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one.
Substitution: Formation of various substituted butanone derivatives.
Scientific Research Applications
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrophenyl groups can participate in hydrogen bonding and π-π interactions, respectively, influencing the compound’s binding affinity and activity. The methylsulfanyl group can modulate the compound’s lipophilicity and reactivity, affecting its overall pharmacokinetic and pharmacodynamic properties.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-(methylsulfanyl)-4-phenylbutan-2-one: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-Hydroxy-3-(methylsulfanyl)-4-(4-chlorophenyl)butan-2-one: Contains a chloro group instead of a nitro group, leading to variations in its chemical and biological properties.
Uniqueness
4-Hydroxy-3-(methylsulfanyl)-4-(4-nitrophenyl)butan-2-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric effects
Properties
CAS No. |
431046-57-0 |
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Molecular Formula |
C11H13NO4S |
Molecular Weight |
255.29 g/mol |
IUPAC Name |
4-hydroxy-3-methylsulfanyl-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C11H13NO4S/c1-7(13)11(17-2)10(14)8-3-5-9(6-4-8)12(15)16/h3-6,10-11,14H,1-2H3 |
InChI Key |
ZINJEKUTQOBCHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(C1=CC=C(C=C1)[N+](=O)[O-])O)SC |
Origin of Product |
United States |
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